molecular formula C16H17N5OS B6426013 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2034609-69-1

1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B6426013
CAS No.: 2034609-69-1
M. Wt: 327.4 g/mol
InChI Key: GHRQUTCXEBEASZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of urea derivatives functionalized with heterocyclic substituents. Its structure features:

  • A pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety at the 6-position.
  • A thiophen-2-ylmethyl group linked via the urea bridge.

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-11-13(9-20-21)15-5-4-12(7-17-15)8-18-16(22)19-10-14-3-2-6-23-14/h2-7,9,11H,8,10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRQUTCXEBEASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 1-[(4-Methoxyphenyl)Methyl]-3-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Urea (BJ50453)

  • Key Differences : Replaces the thiophen-2-ylmethyl group with a 4-methoxybenzyl substituent.
  • Synthesis : Prepared via similar urea-forming reactions, highlighting the modularity of such derivatives .

Structural Analog: Benzoquinazolinone 12

  • Structure: Contains a benzoquinazolinone core instead of urea, with a pyridinylmethyl group analogous to the target compound.
  • Activity : Demonstrates higher functional potency than BQCA (a muscarinic acetylcholine receptor modulator), attributed to the pyridinylmethyl-pyrazole substituent enhancing receptor affinity .
  • Relevance : Highlights the importance of the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl motif in bioactivity, though the core scaffold divergence limits direct comparison .

Structural Analog: 1-{4-[6-(Pyrrolidin-1-yl)Pyridazin-3-yl]Phenyl}-3-(Thiophen-2-yl)Urea

  • Key Differences : Substitutes the pyridinylmethyl-pyrazole group with a pyrrolidinyl-pyridazinyl-phenyl moiety.
  • Electronic Properties : The pyrrolidine introduces basicity, while the pyridazine may alter π-π stacking interactions compared to pyridine .
  • Synthetic Route : Utilizes palladium-catalyzed coupling, differing from the Curtius reaction or urea-formation methods seen in pyrazole-urea derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Notes
Target Compound Urea 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl; Thiophen-2-ylmethyl ~350.4* Potential kinase/GPCR modulation
BJ50453 Urea 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl; 4-Methoxybenzyl 351.4 Enhanced lipophilicity
Benzoquinazolinone 12 Benzoquinazolinone 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl; Hydroxycyclohexyl ~450.5* High muscarinic receptor potency
1-{4-[6-(Pyrrolidin-1-yl)Pyridazin-3-yl]Phenyl}-3-(Thiophen-2-yl)Urea Urea Pyrrolidinyl-pyridazinyl-phenyl; Thiophen-2-ylmethyl ~375.4* Undisclosed, likely kinase-targeted

*Estimated based on structural formula.

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